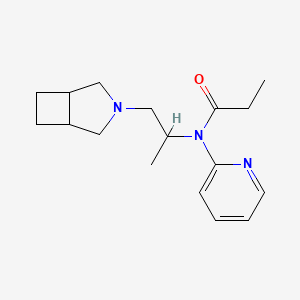
(+-)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-N-(2-(3-Azabicyclo(320)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide is a complex organic compound that features a bicyclic structure with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide typically involves multi-step organic synthesis. The process may start with the preparation of the bicyclic core, followed by the introduction of the pyridine ring and the propionamide group. Common reagents and conditions include:
Starting Materials: Bicyclic amines, pyridine derivatives, and propionyl chloride.
Reaction Conditions: Reactions are often carried out under inert atmosphere (e.g., nitrogen or argon) and may require catalysts or specific solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic amine or pyridine ring.
Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
(±)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor interactions due to its bicyclic structure.
Medicine: Possible applications in drug development, particularly for targeting neurological pathways.
Industry: Use in the synthesis of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with receptors or enzymes, modulating their activity. The bicyclic structure could allow for specific binding to target sites, influencing pathways involved in neurotransmission or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-N-2-pyridylacetamide: Similar structure but with an acetamide group.
N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-N-2-pyridylbutyramide: Similar structure but with a butyramide group.
Uniqueness
The unique combination of the bicyclic core and the pyridine ring in (±)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide may confer specific binding properties and reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
83058-91-7 |
|---|---|
Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[1-(3-azabicyclo[3.2.0]heptan-3-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C17H25N3O/c1-3-17(21)20(16-6-4-5-9-18-16)13(2)10-19-11-14-7-8-15(14)12-19/h4-6,9,13-15H,3,7-8,10-12H2,1-2H3 |
InChI Key |
FNICGOJATFUBFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CC3CCC3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



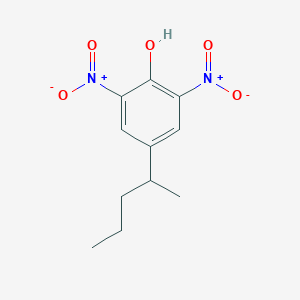
![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)
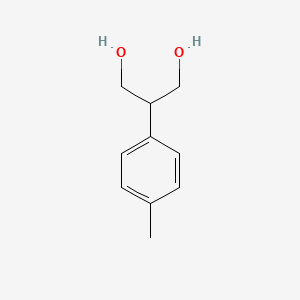
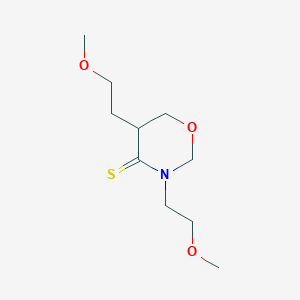

![1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione](/img/structure/B14162545.png)
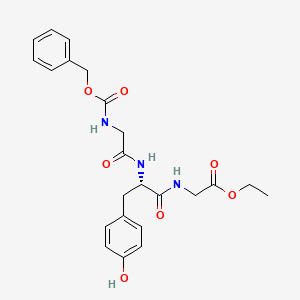
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate](/img/structure/B14162558.png)
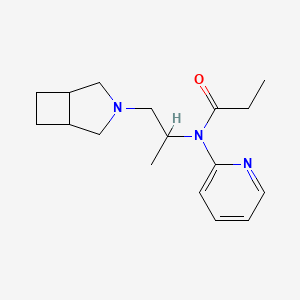
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B14162570.png)
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
![Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate](/img/structure/B14162582.png)

